molecular formula C27H37N3O2 B1662293 BW373U86 CAS No. 155836-50-3

BW373U86

Cat. No.: B1662293
CAS No.: 155836-50-3
M. Wt: 435.6 g/mol
InChI Key: LBLDMHBSVIVJPM-YZIHRLCOSA-N
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Mechanism of Action

BW 373U86, also known as 4-(®-((2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide, is a potent and selective nonpeptidic agonist .

Target of Action

BW 373U86 primarily targets the δ-opioid receptor . It has a stronger affinity for the δ-opioid receptor than the μ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioids and opioid drugs .

Mode of Action

BW 373U86 acts as a selective agonist for the δ-opioid receptor . It binds to these receptors and activates them, leading to a series of intracellular events . This compound’s interaction with its targets results in changes in the cellular activity, which can lead to various physiological effects .

Biochemical Pathways

BW 373U86’s action on the δ-opioid receptor leads to the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity . This results in a decrease in the concentration of cyclic AMP (cAMP) in the cell, which can affect various downstream signaling pathways . BW 373U86 also appears to have an effect on the PI3K/Akt and mTOR pathways, which are involved in cell survival and autophagy .

Result of Action

BW 373U86 has been shown to have potent analgesic and antidepressant effects in animal studies . It appears to protect heart muscle cells from apoptosis in conditions of ischemia (oxygen deprivation, such as in heart attack) . The mechanism for this is complex and may be separate from its delta agonist effects .

Biochemical Analysis

Biochemical Properties

BW 373U86 interacts with delta-opioid receptors, exhibiting a stronger affinity for the delta-opioid receptor than the mu-opioid receptor . It couples with G protein-linked second messenger systems, affecting the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity .

Cellular Effects

BW 373U86 influences cell function by interacting with delta-opioid receptors. It has been shown to have potent analgesic and antidepressant effects in animal studies . In studies on rats, BW 373U86 appears to protect heart muscle cells from apoptosis in conditions of ischemia .

Molecular Mechanism

BW 373U86 exerts its effects at the molecular level through its interaction with delta-opioid receptors. It inhibits adenylyl cyclase activity in a GTP-dependent manner . BW 373U86 is also a competitive inhibitor of diprenorphine at delta receptors .

Temporal Effects in Laboratory Settings

Chronic exposure to BW 373U86 produces tolerance to most effects, although at differential rates . For example, after 8 days of administration, it produced a significant increase in BDNF mRNA expression, while having no effect on BDNF expression when given for 21 days .

Dosage Effects in Animal Models

The effects of BW 373U86 vary with different dosages in animal models. For instance, all three different doses of BW 373U86 did not affect the arrhythmia, 50% mean arterial pressure-reduction, 50% heart rate-reduction, and asystole dose of bupivacaine compared with a control group .

Metabolic Pathways

Its ability to couple with G protein-linked second messenger systems suggests that it may influence various metabolic processes .

Transport and Distribution

Its potent and selective interaction with delta-opioid receptors suggests that it may be transported and distributed in a manner similar to other opioid receptor agonists .

Subcellular Localization

Given its interaction with delta-opioid receptors, it is likely that it localizes to areas of the cell where these receptors are present .

Chemical Reactions Analysis

BW 373U86 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BW 373U86 has a wide range of applications in scientific research:

Properties

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLDMHBSVIVJPM-YZIHRLCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933945
Record name BW373U86
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150428-54-9
Record name rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150428-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BW 373U86
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BW373U86
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BW-373U86, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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